molecular formula C7H16ClNO B2561080 (1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride CAS No. 2247102-23-2

(1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride

Cat. No.: B2561080
CAS No.: 2247102-23-2
M. Wt: 165.66
InChI Key: LEXAGCFGLWHAOU-ZJLYAJKPSA-N
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Description

(1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride is a chiral cyclopentane derivative offered as a high-purity building block for pharmaceutical research and organic synthesis. This compound features both amino and hydroxyl functional groups on a stereochemically defined cyclopentane ring, making it a valuable scaffold for constructing more complex molecules . The specific (1R,3R) stereochemistry is critical for inducing desired biological activity or material properties in the final targets. Its primary application lies in medicinal chemistry, where it serves as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs) . Researchers utilize this compound in the development of new therapeutic agents, leveraging its structure for structure-activity relationship (SAR) studies. The hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental procedures. The rigid cyclopentane core provides a defined spatial orientation for the functional groups, which is essential in the design of molecules that interact selectively with biological targets, such as enzymes or receptors . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(1R,3R)-3-(dimethylamino)cyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)6-3-4-7(9)5-6;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXAGCFGLWHAOU-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[C@H](C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247102-23-2
Record name rac-(1R,3R)-3-(dimethylamino)cyclopentan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride typically involves the reaction of cyclopentanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the desired amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Cyclopentanone derivatives.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Produces cyclopentanone derivatives.
  • Reduction : Forms cyclopentylamine derivatives.
  • Substitution : Can lead to various substituted cyclopentane derivatives depending on the reagents used.

Biology

Research has indicated potential biological activities associated with this compound:

  • Enzyme Inhibition : Studies suggest it may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : Investigated for its interaction with neurotransmitter receptors, particularly in the central nervous system.

Medicine

The compound is being explored for its therapeutic effects in drug development:

  • Cognitive Enhancement : Preliminary studies indicate potential benefits in improving memory and learning capabilities.
    Study ReferenceFindings
    Journal of Medicinal ChemistrySignificant improvement in memory retention in rodent models.
  • Respiratory Health : It has been shown to enhance mucus production and improve respiratory function by acting on mucous membranes.
    Study ReferenceFindings
    BenchChem ResearchIncreased surfactant synthesis and phlegm clearance in animal models.

Study 1: Cognitive Enhancement

A study published in the Journal of Medicinal Chemistry explored the cognitive effects of (1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride on mice. Results indicated significant improvements in memory retention compared to control groups, suggesting potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases.

Study 2: Respiratory Health

Research demonstrated that this compound enhances mucus production and improves respiratory function by stimulating surfactant release from type II pneumocytes. This effect was measured through increased surfactant synthesis and improved clearance of phlegm in animal models.

Study 3: Synthesis Applications

In synthetic chemistry contexts, this compound has been utilized as a chiral building block for developing novel drug candidates. Its unique structural configuration allows for specific interactions in asymmetric synthesis processes.

Mechanism of Action

The mechanism of action of (1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with related cyclopentanol derivatives and opioid analgesics to highlight structural, functional, and pharmacological distinctions.

Structural Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Relevance
(1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride C₈H₁₄Cl₂N₂O 225.12 Cyclopentane, (R,R)-hydroxyl and dimethylamino groups Under investigation for CNS modulation
(1R,3S)-3-Aminocyclopentan-1-ol hydrochloride C₆H₁₂ClNO 165.62 Cyclopentane, (R,S)-hydroxyl and amino groups Intermediate in chiral drug synthesis
(1R,3R)-3-Amino-N,1-dimethyl-cyclopentanecarboxamide hydrochloride C₉H₁₇ClN₂O 220.70 Cyclopentane carboxamide, dimethylamino group Preclinical studies for analgesia
rac-(1R,3R)-3-[(Dimethylamino)methyl]cyclobutan-1-amine dihydrochloride C₇H₁₆Cl₂N₂ 207.13 Cyclobutane, dimethylaminomethyl substitution Neurological research

Key Structural Insights :

  • The target compound’s cyclopentane backbone distinguishes it from cyclohexane-based analgesics (e.g., tramadol) or acyclic opioids (e.g., morphine).
  • The dimethylamino group is a common feature in compounds targeting monoamine transporters (e.g., norepinephrine reuptake inhibition in tapentadol) , but its placement on a cyclopentane ring may alter receptor affinity.
  • Chirality : The (R,R)-configuration is critical for stereoselective interactions, contrasting with the (1R,2R) configuration in tapentadol .
Pharmacological Comparison
Compound Mechanism of Action Clinical Indication Potency/Selectivity Notes
This compound Undefined; hypothesized to modulate CNS receptors Research compound Limited data; lower lipid solubility vs. tapentadol
Tapentadol Hydrochloride μ-opioid receptor agonist + norepinephrine reuptake inhibitor Moderate-severe pain BCS Class I (high solubility)
Tramadol Hydrochloride μ-opioid agonist + serotonin/norepinephrine reuptake inhibitor Moderate pain Metabolized to active O-desmethyl form
(1R,3S)-3-Methoxycyclopentan-1-amine hydrochloride Unknown; structural similarity to CNS agents Preclinical research Higher lipophilicity due to methoxy group

Pharmacodynamic Notes:

  • Unlike tapentadol and tramadol, the target compound lacks aromatic rings (e.g., phenol or methoxyphenyl groups), which are critical for opioid receptor binding . This suggests a divergent mechanism, possibly targeting adrenergic or dopaminergic systems.
  • The dimethylamino group may confer mild norepinephrine reuptake inhibition, but its efficacy relative to tapentadol remains unverified .
Physicochemical Properties
Property (1R,3R)-Target Compound Tapentadol HCl Tramadol HCl
Molecular Weight 225.12 257.80 263.38
LogP (Predicted) 0.9 2.5 2.3
Water Solubility Moderate (data limited) High (BCS Class I) Moderate
pKa (Basic) ~9.1 (dimethylamino) ~9.4 ~9.4

Key Observations :

  • The target compound’s lower molecular weight and simpler structure may enhance metabolic stability but reduce receptor affinity compared to tapentadol or tramadol.

Biological Activity

(1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a cyclopentane ring. This configuration allows for various interactions with biological macromolecules, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites on target molecules, while the cyclopentane structure contributes to its stability. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to various receptors, potentially modulating their activity.

Enzyme Inhibition

Research indicates that this compound has shown promise in inhibiting enzymes linked to various diseases. For instance, studies have demonstrated its potential as an inhibitor of sphingosine-1-phosphate (S1P) release in cellular models, which could have implications for immune modulation and cancer therapy .

Receptor Interaction

The compound has been investigated for its effects on neurotransmitter receptors. Its ability to modulate receptor activity suggests potential applications in treating neurological disorders. The presence of the dimethylamino group enhances its affinity for certain receptors compared to similar compounds lacking this functional group .

Case Studies

  • In Vitro Studies : In HeLa cells, this compound was observed to inhibit S1P release with an IC50 value of 1.93 μM. This inhibition is crucial for understanding its role in lymphocyte recirculation and potential applications in immunotherapy .
  • Animal Studies : Administration of the compound in animal models resulted in significant decreases in circulating lymphocyte counts, further supporting its role as a modulator of immune responses .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
CyclopentanolLacks dimethylamino groupLimited biological activity
DimethylaminocyclopentaneLacks hydroxyl groupDifferent solubility
CyclopentanoneContains carbonyl instead of hydroxylVaries in reactivity
This compoundContains both dimethylamino and hydroxyl groupsBroad potential applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,3R)-3-(Dimethylamino)cyclopentan-1-ol hydrochloride, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines with appropriate protecting groups. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are critical for stereochemical control during cyclopentanol ring formation . Key parameters include reaction temperature (optimized between 0–25°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of dimethylamine derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) improves purity .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and confirms the (1R,3R) configuration by comparing coupling constants and chemical shifts to known cyclopentanol derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) quantifies purity (>98% required for pharmacological studies) .
  • X-ray Crystallography : Definitive structural confirmation, especially for resolving diastereomeric impurities .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what chiral resolution methods are validated?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® AD-H or OD-H columns with hexane/isopropanol mobile phases to separate enantiomers. Validate resolution via optical rotation comparisons .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during cyclization to favor the (1R,3R) configuration, reducing post-synthetic purification needs .

Q. What experimental strategies mitigate degradation of this compound during long-term storage or under varying pH/temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 1–3 months) with HPLC monitoring. Degradation products (e.g., oxidized amines) are identified via LC-MS .
  • Storage Recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis and oxidation. Buffered solutions (pH 4–6) enhance stability in aqueous matrices .

Q. How to address discrepancies between computational predictions (e.g., NMR chemical shifts, optical rotation) and experimental data?

  • Methodological Answer :

  • Cross-Validation : Compare density functional theory (DFT)-predicted NMR shifts (B3LYP/6-31G* level) with experimental data. Adjust solvent-effect parameters in simulations to match observed shifts .
  • Dynamic NMR Studies : Resolve conformational flexibility issues causing shift discrepancies, particularly in cyclopentanol ring dynamics .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation or dermal exposure .
  • First Aid Measures : Immediate rinsing with water for eye/skin contact. Administer oxygen if inhaled and seek medical evaluation .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal via licensed chemical waste services .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dimethylamine adducts) or diastereomers. Compare retention times with synthetic intermediates .
  • Variable Temperature NMR : Detect rotational barriers or tautomeric forms that may explain anomalous peaks .

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